molecular formula C25H29N5O4 B2714897 benzyl 2-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887460-64-2

benzyl 2-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2714897
CAS RN: 887460-64-2
M. Wt: 463.538
InChI Key: IRVKAZVBYOPYDB-UHFFFAOYSA-N
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Description

Benzyl 2-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound. It has a molecular formula of C25H29N5O4 . The compound is part of the imidazo[2,1-f]purin-3-yl class of compounds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It includes a benzyl group, a cyclohexyl group, and an imidazo[2,1-f]purin-3-yl group . The exact structure would best be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The compound has an average mass of 463.529 Da and a monoisotopic mass of 463.221954 Da . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not available from the current information.

Scientific Research Applications

Catalytic Properties and Synthesis

  • The compound's derivatives are explored for their catalytic properties in chemical reactions. For instance, imidazolium-bridged cyclodextrin dimers have been synthesized and examined for their catalytic efficiency in the hydrolytic cleavage of p-nitrophenyl alkanoates, showcasing potential in catalysis and substrate selectivity (Luo et al., 2010).
  • A study on the eco-friendly synthesis of 2,4,5-trisubstituted imidazole derivatives under ultrasound irradiation highlights the compound's utility in green chemistry and efficient synthesis processes (Hilal & Hanoon, 2019).

Novel Syntheses and Derivatives

  • Research has been conducted on synthesizing novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, indicating the compound's role in generating new chemical entities which could have various applications, including material science and drug development (Goli-Garmroodi et al., 2015).
  • The synthesis of N-heterocyclic carbene ligands from similar compounds has implications for their use in catalysis, particularly in transesterification and acylation reactions, showcasing a broader application in organic synthesis and industrial chemistry (Grasa, Kissling, & Nolan, 2002).

Antimicrobial Agents

  • Benzimidazole–oxadiazole hybrid molecules derived from similar compounds have shown promise as antimicrobial agents, indicating potential applications in developing new antibiotics and treatments for bacterial infections (Shruthi et al., 2016).

Organocatalysis

  • The use of related compounds in organocatalysis for the synthesis of 2,4,5-triaryl-1H-imidazoles, demonstrates their utility in facilitating chemical reactions, further broadening their application in synthetic chemistry (Bakavoli et al., 2015).

properties

IUPAC Name

benzyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-16-17(2)30-21-22(26-24(30)29(16)19-12-8-5-9-13-19)27(3)25(33)28(23(21)32)14-20(31)34-15-18-10-6-4-7-11-18/h4,6-7,10-11,19H,5,8-9,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVKAZVBYOPYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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